molecular formula C17H19ClN2O3S B3554047 N~2~-(4-chlorophenyl)-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chlorophenyl)-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3554047
M. Wt: 366.9 g/mol
InChI Key: FRGOQOQXTYGNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chlorophenyl)-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 49823, is a compound used in scientific research to study the mechanism of action and physiological effects of certain proteins and enzymes.

Mechanism of Action

N~2~-(4-chlorophenyl)-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 acts as a competitive antagonist at the glycine binding site on the NMDA receptor, blocking the binding of glycine and thereby inhibiting the activity of the receptor. This leads to a decrease in the influx of calcium ions into the cell and a reduction in the excitatory neurotransmission mediated by the NMDA receptor.
Biochemical and Physiological Effects:
The blockade of the glycine binding site by this compound 49823 has been shown to have a number of biochemical and physiological effects. For example, it can reduce the release of glutamate and other excitatory neurotransmitters, decrease the activity of certain enzymes involved in synaptic plasticity, and alter the expression of certain genes involved in learning and memory processes.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(4-chlorophenyl)-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 in lab experiments is that it allows researchers to study the function of the glycine binding site on the NMDA receptor in a controlled and precise manner. However, one limitation is that it may not accurately reflect the physiological effects of blocking the glycine binding site in vivo, as other factors may be involved in the regulation of NMDA receptor activity.

Future Directions

There are several future directions for research involving N~2~-(4-chlorophenyl)-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823. For example, researchers could investigate the effects of blocking the glycine binding site on the NMDA receptor in different brain regions or in different animal models. Additionally, researchers could explore the potential therapeutic applications of this compound 49823 for conditions such as Alzheimer's disease, schizophrenia, and chronic pain. Finally, researchers could investigate the development of new compounds that target the glycine binding site with greater specificity and efficacy.

Scientific Research Applications

N~2~-(4-chlorophenyl)-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 is used in scientific research to study the mechanism of action and physiological effects of certain proteins and enzymes. Specifically, it is used to study the function of the glycine binding site on the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes.

properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-12-8-13(2)10-15(9-12)19-17(21)11-20(24(3,22)23)16-6-4-14(18)5-7-16/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGOQOQXTYGNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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